5-Isopropyl-3-methylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135216-82-9 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylpyridazine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-7(3)10-9-5-8/h4-6H,1-3H3 |
InChI Key |
KLVLMZHNIICRKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=N1)C(C)C |
Canonical SMILES |
CC1=CC(=CN=N1)C(C)C |
Synonyms |
Pyridazine, 3-methyl-5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-Resolution ¹H and ¹³C NMR for Molecular Framework Determination
This subsection would have detailed the theoretical ¹H and ¹³C NMR chemical shifts and coupling constants for 5-Isopropyl-3-methylpyridazine. The analysis would have focused on assigning specific resonances to the protons and carbons of the methyl, isopropyl, and pyridazine (B1198779) ring moieties, providing a complete picture of the molecule's carbon-hydrogen framework. A data table of predicted chemical shifts would have been included.
Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT)
A discussion on the application of two-dimensional NMR techniques was planned for this section. This would have explained how COSY experiments could establish proton-proton correlations within the pyridazine ring and the isopropyl group. HSQC and HMBC spectra would have been used to correlate proton and carbon signals, confirming the connectivity of the molecular structure. DEPT experiments would have been described to differentiate between CH, CH₂, and CH₃ groups.
¹¹B NMR for Boron-Containing Adduct Characterization
This part was designed to explore the potential interaction of this compound with boron-containing compounds. The use of ¹¹B NMR spectroscopy to characterize the formation and structure of any resulting adducts would have been discussed, focusing on changes in the boron chemical shift upon coordination.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Identification of Characteristic Functional Group Vibrations
This subsection would have presented the predicted Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound. The focus would have been on identifying and assigning the characteristic vibrational frequencies for the C-H stretching and bending modes of the alkyl groups, as well as the ring stretching and deformation modes of the pyridazine core. A data table summarizing these characteristic vibrations was planned.
Comparative Analysis with Computational Frequencies
A comparative analysis between theoretically calculated vibrational frequencies (using methods such as Density Functional Theory) and potential experimental data would have been the subject of this final section. This would have provided a deeper understanding of the vibrational modes and a validation of the computational methods for this class of compounds.
Due to the lack of available data for this compound, the detailed scientific article as requested cannot be generated. Further experimental research or computational studies on this specific compound are required to provide the necessary spectroscopic information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For this compound, the pyridazine ring system, an aromatic heterocycle, acts as the primary chromophore. libretexts.org Chromophores are parts of a molecule that absorb light in the UV-vis region, causing electrons to be promoted from a lower energy ground state to a higher energy excited state. tanta.edu.eg
The electronic structure of the pyridazine ring contains π-electrons in bonding molecular orbitals (π), non-bonding electrons (n) on the two adjacent nitrogen atoms, and corresponding anti-bonding orbitals (π* and σ*). youtube.comslideshare.net Consequently, this compound is expected to exhibit two main types of electronic transitions in the UV region:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.orguzh.ch They are typically characterized by high molar absorptivity (ε) and are common in aromatic and conjugated systems. uzh.ch For pyridazine derivatives, these absorptions are generally observed at shorter wavelengths.
n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* anti-bonding orbital. youtube.comslideshare.net These transitions are generally of lower energy, meaning they occur at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch They are also characterized by a much lower molar absorptivity. slideshare.net
The presence of alkyl substituents (isopropyl and methyl groups) on the pyridazine ring may cause a slight bathochromic shift (shift to longer wavelengths) compared to the unsubstituted pyridazine molecule due to their electron-donating inductive effects.
| Electronic Transition | Typical Wavelength (λmax, nm) | Molar Absorptivity (ε) | Orbital Promotion |
|---|---|---|---|
| π → π | ~250 - 270 | High | Bonding π → Anti-bonding π |
| n → π | ~330 - 350 | Low | Non-bonding n → Anti-bonding π |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which removes an electron to form a molecular ion (M⁺•). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight.
The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.ukscienceready.com.au The analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways are expected to involve the cleavage of the alkyl substituents from the pyridazine ring.
Common fragmentation patterns for alkyl-substituted aromatic heterocycles include:
Alpha-Cleavage: This involves the cleavage of a bond adjacent to the heteroaromatic ring. A very common fragmentation for this molecule would be the loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a stable secondary carbocation resonance-stabilized by the ring. This fragment would appear at M-15. msu.eduyoutube.com
Loss of Alkyl Group: The entire isopropyl group can be cleaved, resulting in a fragment corresponding to the loss of 43 mass units (M-43).
The base peak in the mass spectrum, the most intense peak, often corresponds to the most stable fragment ion formed. youtube.com For this compound, the fragment resulting from the loss of a methyl radical (M-15) is a strong candidate for the base peak due to the stability of the resulting cation.
| Ion | Proposed Structure/Fragment Lost | m/z (Mass/Charge Ratio) | Significance |
|---|---|---|---|
| [M]⁺• | Molecular Ion | 136 | Confirms Molecular Weight |
| [M-15]⁺ | Loss of •CH₃ from isopropyl group | 121 | Likely Base Peak (stable cation) |
| [M-43]⁺ | Loss of •CH(CH₃)₂ (isopropyl radical) | 93 | Major Fragment |
X-ray Crystallography for Solid-State Structural Conformation
The process requires growing a suitable single crystal of the compound, which can sometimes be a rate-limiting step. nih.gov Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
A crystallographic study of this compound would reveal:
Confirmation of Connectivity: It would verify the substitution pattern, confirming the positions of the methyl and isopropyl groups on the pyridazine ring.
Ring Geometry: The analysis would provide precise bond lengths and angles within the pyridazine ring, offering insight into its aromaticity and any distortions caused by the alkyl substituents.
Conformation of Substituents: The study would determine the rotational orientation (torsion angles) of the isopropyl and methyl groups relative to the plane of the pyridazine ring.
Intermolecular Interactions: The crystal packing arrangement would show how individual molecules interact with each other in the solid state through forces like van der Waals interactions or potential weak hydrogen bonds.
| Parameter | Type of Information | Example Value/System |
|---|---|---|
| Crystal System | Symmetry of the unit cell | Monoclinic / Triclinic |
| Space Group | Specific symmetry elements | e.g., P2₁ or P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | Compound-specific (e.g., a = 5.9 Å, b = 10.9 Å, c = 14.8 Å) mdpi.com |
| Bond Lengths | Distance between atomic nuclei | e.g., C-N, C=C, C-C (in Å) |
| Bond Angles | Angle between three connected atoms | e.g., C-N-N, C-C-C (in degrees) |
| Torsion Angles | Dihedral angle describing conformation | e.g., C-C-C-N (in degrees) |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and energetic properties of the molecule.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. For 5-Isopropyl-3-methylpyridazine, this is achieved through geometry optimization, typically using Density Functional Theory (DFT) methods. The B3LYP functional, combined with a basis set such as 6-311G(d,p), is a widely used and reliable method for such calculations. grafiati.comacs.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum possible energy.
The optimized geometry provides the foundation for all other computational predictions. For the pyridazine (B1198779) ring, calculations on similar heterocyclic systems suggest specific bond lengths between carbon and nitrogen atoms, while the geometry of the isopropyl and methyl substituents will adopt positions that minimize steric hindrance. nih.govmdpi.com
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous N-Heterocycles This table presents representative values expected from a DFT/B3LYP calculation. Actual values would require a specific calculation for this exact molecule.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | N-N (pyridazine ring) | ~1.34 Å |
| C-N (pyridazine ring) | ~1.33 Å | |
| C-C (pyridazine ring) | ~1.40 Å | |
| C-C (isopropyl) | ~1.54 Å | |
| Bond Angle (°) | C-N-N (pyridazine ring) | ~119° |
| N-C-C (pyridazine ring) | ~123° | |
| C-C-C (isopropyl) | ~111° |
The single bonds connecting the isopropyl and methyl groups to the pyridazine ring are not static; they undergo constant rotation. Conformational analysis is the study of the energy changes associated with this rotation. The rotation around the C-C bond of the isopropyl group and the C-C bond of the methyl group gives rise to different spatial arrangements (conformers), some of which are more energetically stable than others.
Computational studies on similar alkyl-substituted aromatic systems have determined the energy barriers for these rotations. acs.orgresearchgate.net The rotation of the methyl group is relatively free, with a low energy barrier. In contrast, the bulkier isopropyl group faces a more significant energy barrier to rotation due to steric interactions with the pyridazine ring. acs.org Potential energy surface (PES) scans, where the energy is calculated at incremental rotations of the dihedral angle, can map out the energy landscape, identifying the most stable (low-energy) conformations and the transition states between them. researchgate.netresearchgate.net
Table 2: Representative Rotational Energy Barriers for Alkyl Groups on Aromatic Rings from Analogous Systems Data derived from computational studies on various alkyl-substituted aromatic compounds.
| Rotating Group | Bond | Computational Method | Predicted Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Methyl | Ring-CH₃ | MP2 | ~0.9 acs.org |
| Isopropyl | Ring-CH(CH₃)₂ | MP2 | ~6.0 acs.orgresearchgate.net |
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For similar pyridine-based heterocycles, this gap is typically calculated to be in the range of 3.6 to 4.7 eV. mdpi.comnih.gov
Natural Bond Orbital (NBO) analysis provides further detail on the electron density distribution. nih.govchalcogen.ro It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to molecular stability. For this compound, a key interaction is hyperconjugation, where the electrons in the σ-bonds of the alkyl groups (donors) delocalize into the empty π-antibonding orbitals of the pyridazine ring (acceptor). This σ → π interaction stabilizes the molecule. NBO analysis can calculate the stabilization energy (E(2)) for these interactions. mdpi.com
Table 3: Predicted Electronic Properties for this compound based on Analogous Compounds Values are representative and sourced from DFT studies on similar N-heterocycles.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.9 eV nih.gov | Electron-donating ability |
| LUMO Energy | ~ -1.3 eV nih.gov | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV nih.gov | Chemical stability and reactivity |
| NBO Stabilization Energy (E(2)) for σ(C-H) → π*(Ring) | ~2-5 kcal/mol | Hyperconjugative stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net
In an MEP map, different colors correspond to different electrostatic potential values.
Red: Regions of most negative potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, the areas around the two nitrogen atoms are expected to be deep red due to the high electronegativity and lone pairs of electrons on these atoms. libretexts.org
Blue: Regions of most positive potential, which are electron-poor. These are susceptible to nucleophilic attack. The hydrogen atoms of the methyl and isopropyl groups are expected to be in blue regions.
Green/Yellow: Regions of intermediate or near-zero potential.
The MEP map for this compound would clearly indicate that the nitrogen atoms are the primary centers for interactions with electrophiles and for forming hydrogen bonds. mdpi.combeilstein-journals.org
Molecular Dynamics and Simulation Studies
While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. MD simulations can reveal how this compound molecules interact with each other in a liquid or solid state. nih.gov
In the condensed phase (liquid or solid), the properties of this compound are governed by non-covalent intermolecular forces. MD simulations, coupled with quantum mechanical calculations, can quantify the strength and nature of these interactions. rsc.org
π-π Stacking: The aromatic pyridazine rings can interact with each other through π-π stacking. acs.orgresearchgate.net In this interaction, the electron clouds of two adjacent rings attract each other, leading to a stacked arrangement. The geometry of this stacking can be parallel or T-shaped, and it is a significant force in the crystal packing of aromatic molecules.
Computational studies on pyridine-water systems have quantified the energies of these interactions, with hydrogen bonds being significantly stronger than π-π stacking interactions. rsc.org
Table 4: Representative Intermolecular Interaction Energies from Studies on Pyridine (B92270) Systems These energies provide an estimate of the strength of interactions expected for this compound.
| Interaction Type | Atoms/Groups Involved | Typical Interaction Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bonding | Pyridine N ··· H-O (Water) | -31 ± 6 rsc.org |
| π-π Stacking | Pyridine Ring ··· Pyridine Ring | -7.4 ± 0.3 rsc.org |
| Weak Hydrogen Bonding | Pyridine N ··· H-C (Alkyl) | -5 ± 2 rsc.org |
Protein-Ligand Interactions through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jrespharm.com This method is instrumental in understanding the chemical binding mechanisms of a ligand, such as this compound, within a protein's active site. While specific docking studies for this compound are not extensively documented in publicly available literature, the structural features of the molecule allow for a detailed theoretical analysis of its potential binding interactions.
The binding of this compound to a protein receptor would be governed by a combination of interactions. The pyridazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov The isopropyl and methyl groups, being nonpolar, are likely to engage in hydrophobic and van der Waals interactions within a complementary pocket of a protein.
A hypothetical molecular docking scenario can be constructed to illustrate these potential interactions. The binding affinity would be influenced by the precise geometry and chemical nature of the receptor's binding site. For instance, the presence of amino acid residues capable of hydrogen bonding, such as serine or threonine, would favor interaction with the pyridazine nitrogen atoms. Conversely, hydrophobic residues like leucine, isoleucine, and valine would create a favorable environment for the isopropyl and methyl substituents.
| Interaction Type | Functional Group of Ligand | Potential Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridazine Nitrogen Atoms | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interaction | Isopropyl Group | Leucine, Isoleucine, Valine, Phenylalanine |
| van der Waals Forces | Methyl Group | Alanine, Glycine |
| π-π Stacking | Pyridazine Ring | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Property Relationships (QSPR) in Chemical Design
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. mdpi.com These models are widely used in chemical design to predict the properties of new compounds before their synthesis, thereby saving time and resources. researchgate.net For pyridazine derivatives, QSPR studies have been employed to predict various properties, including biological activity and physicochemical characteristics. jrespharm.com
Correlation of Theoretical Descriptors with Chemical Properties and Reactivity
The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule like this compound, quantum-chemical descriptors are particularly informative as they provide insights into its electronic properties and reactivity.
| Theoretical Descriptor | Significance | Anticipated Influence of Substituents |
|---|---|---|
| HOMO Energy | Electron-donating ability; related to ionization potential. | The electron-donating isopropyl and methyl groups are expected to raise the HOMO energy compared to unsubstituted pyridazine. |
| LUMO Energy | Electron-accepting ability; related to electron affinity. | The alkyl groups may slightly raise the LUMO energy. |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. | A smaller gap generally indicates higher reactivity. The substituents' effects on HOMO and LUMO will determine the final gap size. |
| Dipole Moment | Molecular polarity and intermolecular interactions. | The asymmetrical substitution will result in a net dipole moment, influencing its physical properties like boiling point and solubility. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | The most negative potential is expected around the nitrogen atoms, indicating their susceptibility to electrophilic attack or hydrogen bonding. |
Predictive Modeling for Synthesis and Material Science Applications
Predictive modeling based on QSPR can be extended to forecast the outcomes of chemical reactions and to design materials with desired properties. For the synthesis of this compound, QSPR models could potentially predict reaction yields or identify optimal reaction conditions by correlating descriptor values with experimental outcomes from a series of related reactions. For instance, descriptors related to the charge distribution on the pyridazine ring could predict its regioselectivity in substitution reactions.
In material science, QSPR models can be used to predict properties such as thermal stability, solubility, and crystal packing energy. By establishing a relationship between molecular descriptors and these macroscopic properties, it becomes feasible to computationally screen a large number of virtual compounds and prioritize those with the most promising characteristics for a specific application.
A hypothetical QSPR model for predicting a certain property (e.g., a measure of reactivity or a physical property) of substituted pyridazines could take the form of a multiple linear regression equation:
Property = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + cₙ * (Descriptor n)
Molecular Interactions and Recognition Phenomena Chemical Focus
Ligand Design and Coordination Chemistry for Pyridazine (B1198779) Scaffolds
The pyridazine scaffold is a subject of significant interest in coordination chemistry and ligand design. The two adjacent nitrogen atoms in the six-membered ring possess lone pairs of electrons, enabling them to act as effective coordination sites for metal ions. researchgate.net This coordination capability is a foundational aspect of pyridazine chemistry, allowing for the construction of a wide variety of metal complexes. researchgate.net
Pyridazine and its derivatives can form stable coordination bonds with various metals, leading to the formation of discrete molecular complexes or extended polymeric structures. researchgate.netbohrium.com The geometry and electronic properties of the resulting metal complexes are dictated by the nature of the metal ion and the specific substitution pattern on the pyridazine ring. In the case of 5-Isopropyl-3-methylpyridazine, the methyl and isopropyl groups can exert steric influence, potentially directing the coordination geometry and affecting the stability of the resulting complex. The nitrogen-containing heteroaromatic ring structure is a key component in the bioactive compound space due to this ability to form ligands for different targets. researchgate.net
| Ligand Type | Coordination Behavior | Potential Application | Reference |
| Pyridazine Derivatives | Form coordination bonds with metal surfaces via nitrogen atoms. | Corrosion Inhibition | researchgate.net |
| Pyridine-2,6-dicarboxamide | Scaffolds for coordination chemistry, catalytic transformations, and sensing. | Synthetic Chemistry | rsc.org |
| Imidazo[1,5-b]pyridazine | Dimetal-binding rigid scaffold for synthesizing heterobimetallic complexes. | Catalysis, Photophysics | bohrium.com |
Non-Covalent Interactions in Supramolecular Assemblies
Supramolecular chemistry relies on weak, non-covalent interactions to build large, organized structures. The pyridazine ring is particularly adept at participating in these interactions, which are critical for its molecular recognition functions.
A defining characteristic of the pyridazine ring is its robust, dual hydrogen-bonding capacity. nih.govnih.gov The two adjacent nitrogen atoms, with their lone pair electrons, can simultaneously act as hydrogen bond acceptors. researchgate.net This feature allows pyridazine-containing molecules to form strong and specific interactions with hydrogen bond donors, such as water or amino acid residues in a protein. nih.govresearchgate.net
This dual-acceptor capability is a significant factor in the molecular recognition properties of pyridazines, contributing to their use in drug discovery and the design of self-assembling materials. nih.govnih.gov For instance, studies on hydrate (B1144303) frameworks have shown that the pyridazine unit can act as a symmetric acceptor of multiple hydrogen bonds, forming well-defined, centrosymmetric aqua-pyridazine dimers. researchgate.net This ability to engage in multiple, simultaneous hydrogen bonds enhances the stability and specificity of intermolecular interactions. nih.govblumberginstitute.org
| Interaction System | Key Finding | Significance | Reference |
| Pyridazine-Water | Lone pair electrons on adjacent N atoms facilitate dual hydrogen-bonding. | More robust H-bond accepting properties than pyridine (B92270). | researchgate.net |
| Pyridazino[4,5-d]pyridazine-Water | Condensed N4-heteroaromatic frame acts as a symmetric acceptor of four hydrogen bonds. | All N atoms function as lone-pair donors, forming stable hydrate frameworks. | researchgate.net |
| Pyridazine in PANK Inhibitors | A key bidentate hydrogen bonding interaction between pyridazine and an arginine residue (R306') contributes significantly to binding affinity. | Demonstrates the importance of dual H-bonding in drug-target interactions. | nih.gov |
The pyridazine ring is characterized by its planarity and a high dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine (B1678525), and pyrazine). nih.govnih.gov This significant dipole moment is a key driver for strong dipole-dipole interactions and promotes favorable π-π stacking with other aromatic systems. nih.govnih.govrsc.org
| Azine Heterocycle | Dipole Moment (Debye) | Key Interaction Feature | Reference |
| Pyridazine | ~4.0 D | Largest dipole moment of the diazines, subtends strong π-π stacking. | nih.govnih.govdoi.org |
| Pyrimidine | ~2.3 D | Intermediate dipole moment. | nih.gov |
| Pyrazine | ~0 D (due to symmetry) | Weaker π-stacking interactions compared to pyridazine. | nih.gov |
Influence of Substituents on Molecular Recognition Capabilities
The substituents on the pyridazine ring play a critical role in modulating its intrinsic properties and, consequently, its molecular recognition capabilities. blumberginstitute.org In this compound, the electron-donating alkyl groups (isopropyl and methyl) significantly influence the electronic and steric characteristics of the molecule.
The methyl and isopropyl groups are electron-donating, which increases the electron density on the pyridazine ring. This electronic effect enhances the basicity of the nitrogen atoms, thereby strengthening their hydrogen-bond accepting potential. scispace.com Studies on substituted pyridazines have shown that electron-donating substituents increase the binding energies in hydrogen-bonded complexes. scispace.com
From a steric perspective, the size and shape of the isopropyl and methyl groups are crucial. The isopropyl group, being bulkier than the methyl group, can introduce significant steric hindrance, which may influence the molecule's ability to fit into a specific binding pocket or control the geometry of coordination complexes. scispace.com However, such alkyl groups can also engage in favorable van der Waals or hydrophobic interactions, which can contribute positively to binding affinity. For example, in the optimization of certain kinase inhibitors, branched alkyl chains like isopropyl were found to be optimal for activity, highlighting the importance of these substituents for molecular recognition. nih.gov The substitution pattern can also affect solubility and crystal packing, as these groups can disrupt the planarity and close packing that might be observed in unsubstituted aromatic systems. acs.org
| Substituent Type | Effect on Pyridazine Ring | Impact on Molecular Recognition | Example from Research | Reference |
| Electron-Donating (e.g., CH₃, C₃H₇) | Increases electron density, enhances basicity of N atoms. | Strengthens hydrogen bond acceptor capability, increases binding energies. | In X-pyridazine···(HF)n complexes, electron-donating groups increase stabilization energies. | scispace.com |
| Branched Alkyl (e.g., Isopropyl) | Introduces steric bulk, provides sites for hydrophobic interactions. | Can enhance binding affinity and potency by occupying specific pockets. | Isopropyl group at the 4-position of an aniline moiety was optimal for PANK3 inhibitory activity. | nih.gov |
| Electron-Withdrawing (e.g., CN, NO₂) | Decreases electron density, reduces basicity of N atoms. | Weakens hydrogen bond acceptor capability, decreases binding energies. | In PANK3 inhibitors, electron-withdrawing groups at the 3-position were significant for activity. | nih.gov |
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry for Sustainable Pyridazine (B1198779) Synthesis
The principles of green chemistry are increasingly central to the synthesis of heterocyclic compounds like pyridazines. growingscience.comnih.gov The goal is to develop methods that are not only efficient in terms of yield and reaction time but also minimize environmental impact through reduced waste, lower energy consumption, and the use of non-toxic materials. growingscience.comnih.gov
Recent research has highlighted several innovative strategies for the sustainable synthesis of the pyridazine core. One promising approach involves the use of alternative reaction media. For instance, imidazolium (B1220033) ionic liquids have been successfully used as recyclable media and catalysts for synthesizing pyridazine derivatives through inverse-type Diels-Alder reactions. sioc-journal.cnresearchgate.net This method significantly reduces reaction times from days to hours and increases yields compared to conventional solvent-based methods, while also avoiding volatile organic solvents. sioc-journal.cnresearchgate.net Another green technique is the application of ultrasound irradiation, which can accelerate reactions and improve yields in multicomponent syntheses of pyridazines in aqueous media. growingscience.comnih.gov Microwave-assisted synthesis has also been recognized as a valuable green chemistry tool, offering rapid and efficient routes to pyridazine and other heterocyclic derivatives with the benefits of shorter reaction times and often higher purity of products. nih.govnih.gov
Metal-free synthesis protocols are also gaining traction as a sustainable alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org These methods, such as the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions, provide a cost-effective and environmentally benign pathway to functionalized pyridazines. organic-chemistry.org The development of one-pot, multicomponent reactions further embodies the ideals of green chemistry by maximizing atom economy and procedural simplicity, allowing for the construction of complex pyridazine-based molecules from simple precursors in a single step. growingscience.combohrium.com
Table 1: Comparison of Green Synthesis Methodologies for Pyridazine Derivatives
| Methodology | Key Advantages | Example Application | Citations |
|---|---|---|---|
| Ionic Liquids | Recyclable, catalyst and solvent, avoids volatile organic solvents, faster reaction times. | Inverse-type Diels-Alder reactions to form pyridazine rings. | sioc-journal.cn, researchgate.net |
| Ultrasound Irradiation | Rapid reactions, high yields, use of water as a solvent. | Three-component synthesis of pyridazine derivatives. | growingscience.com, nih.gov |
| Microwave-Assisted Synthesis | Excellent yields, short reaction times, pure products, low-cost processing. | One-pot synthesis of pyridine (B92270) and related heterocycles. | nih.gov, nih.gov |
| Metal-Free Cycloadditions | Sustainable, cost-effective, avoids heavy metal waste. | Aza-Diels-Alder reaction for regioselective pyridazine synthesis. | organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Pyridazine Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science, and the design of pyridazine derivatives is no exception. mednexus.orgwiley.com These computational tools can process vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. acs.orgucl.ac.uk
In the context of designing molecules like 5-Isopropyl-3-methylpyridazine for specific biological targets, AI and ML algorithms can be employed for several key tasks. This includes de novo drug design, where generative models create novel molecular structures with desired properties, potentially leading to new pyridazine-based drug candidates. ucl.ac.ukmdpi.com Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity, selectivity, and pharmacokinetic properties of virtual pyridazine compounds, allowing researchers to prioritize the synthesis of the most promising candidates. ucl.ac.uk This significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds. mednexus.org
Furthermore, AI can assist in retrosynthetic analysis, predicting viable and efficient synthetic pathways to target pyridazine molecules. acs.org By training on vast databases of known chemical reactions, these tools can propose novel routes that a human chemist might overlook. As more high-quality experimental data on pyridazine chemistry becomes available, the predictive power of these models will continue to improve, enabling the design of highly optimized molecules with tailored functions, whether for medicinal chemistry or advanced materials. acs.orgmdpi.com
Exploration of Novel Reactivity Patterns and Unconventional Functionalization Methods
Expanding the synthetic toolbox for modifying the pyridazine ring is crucial for accessing novel chemical space and creating derivatives with unique properties. Future research will increasingly focus on exploring unconventional reactivity and developing new functionalization methods beyond classical approaches.
A key area of development is direct C-H functionalization, which offers a more atom-economical and efficient way to introduce substituents onto the pyridazine core without the need for pre-functionalized starting materials. bohrium.com For example, radical-mediated C-H functionalization has been used to introduce alkoxy groups onto 3,6-dichloropyridazine, providing a platform for further diversification. acs.org The use of zinc sulphinate salts to transfer alkyl radicals to heterocycles like pyridazine represents another mild and direct C-H functionalization strategy. bohrium.com
Researchers are also exploring novel cycloaddition reactions to build complex fused-ring systems containing the pyridazine moiety. mdpi.com Formal [3+3]-cycloadditions, for instance, have been used to create new pyridazinethiones from thiosemicarbazides and cyclopropenones. researchgate.net The inverse-electron-demand Diels-Alder (iEDDA) reaction is another powerful tool for constructing the pyridazine ring itself, offering a versatile pathway to a wide range of substituted derivatives. uni-muenchen.deresearchgate.net
The development of selective and stepwise functionalization strategies allows for precise control over the modification of the pyridazine scaffold. uni-muenchen.de By leveraging the inherent electronic properties of the ring and employing modern organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) in innovative ways, chemists can selectively introduce different functional groups at specific positions, building molecular complexity in a controlled manner. researchgate.netmdpi.com This exploration of new reactivity patterns is essential for unlocking the full potential of the pyridazine framework in drug discovery and materials science. researchgate.netnih.gov
Table 2: Emerging Functionalization and Reactivity Methods for Pyridazines
| Method | Description | Significance | Citations |
|---|---|---|---|
| Direct C-H Functionalization | Activation and substitution of a carbon-hydrogen bond on the pyridazine ring. | Atom-economical, avoids pre-functionalization steps. | acs.org, bohrium.com |
| Novel Cycloaddition Reactions | Using reactions like [3+3]-cycloaddition or iEDDA to build or elaborate on the pyridazine core. | Access to complex and fused heterocyclic systems. | uni-muenchen.de, researchgate.net, researchgate.net, mdpi.com |
| Stepwise Cross-Coupling | Sequential, site-selective introduction of substituents using metal-catalyzed reactions. | Precise control over molecular architecture and properties. | uni-muenchen.de, researchgate.net, mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
